molecular formula C6H13N3O B1297797 Piperidine-3-carbohydrazide CAS No. 689758-90-5

Piperidine-3-carbohydrazide

Cat. No. B1297797
M. Wt: 143.19 g/mol
InChI Key: ZKSMSCZAWFJIIQ-UHFFFAOYSA-N
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Description

Piperidine-3-carbohydrazide is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as building blocks for the synthesis of various complex molecules. Piperidine derivatives are known for their presence in numerous bioactive compounds, including those with anticholinesterase activity, which is relevant in the context of diseases like Alzheimer's .

Synthesis Analysis

The synthesis of piperidine derivatives can be quite diverse. For instance, a diastereoselective synthesis of medium-sized carbocycle-fused piperidines has been reported, which involves sequential hydride shift triggered double C(sp3)-H bond functionalization . Another approach includes the synthesis of piperidine-3-carbohydrazide-hydrazones, which involves the design and synthesis of cholinesterase inhibitors . Additionally, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives has been described, starting from ethyl piperidine-4-carboxylate and proceeding through several steps to obtain the final compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the study of 4-carboxypiperidinium chloride . The piperidine ring typically adopts a chair conformation, and the substituents can significantly influence the overall molecular geometry and properties.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For example, they can participate in Michael and Oxa-Diels-Alder reactions to afford polyoxy-functionalized piperidine derivatives . They can also be involved in reductive cyclization strategies to synthesize complex molecules such as indolizidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of substituents can affect their fluorescence properties, as seen in the complexes derived from 4-methyl-piperidine-carbodithioate, which exhibit violet/violet-blue light emission . The solubility, melting points, and boiling points of these compounds can vary widely depending on their specific functional groups and molecular interactions.

Relevant Case Studies

Case studies involving piperidine derivatives often focus on their biological activities. For example, piperidine-3-carbohydrazide-hydrazones have been evaluated for their cholinesterase inhibitory activities and antioxidant capacities, with some compounds showing promising multifunctional potential to combat Alzheimer's disease . Another study reported the synthesis of piperidine-based carbohydrate mimics, which were screened as inhibitors of glycosidases .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Anticancer Applications

    • Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum); piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH .
    • Over the years, many therapeutic properties including anticancer potential of these two compounds have been observed .
    • Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
    • Whereas, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
  • Antiviral Applications

    • Piperidine derivatives have been found to have antiviral properties .
    • They can be used in the treatment of various viral diseases .
  • Antimalarial Applications

    • Piperidine derivatives can also be used as antimalarial agents .
    • They can potentially inhibit the growth of the malaria parasite .
  • Antimicrobial and Antifungal Applications

    • Piperidine derivatives have been found to have antimicrobial and antifungal properties .
    • They can be used in the treatment of various bacterial and fungal infections .
  • Alzheimer’s Disease Treatment

    • N-Substituted piperidine-3-carbohydrazide-hydrazones have been studied for their potential use in Alzheimer’s disease treatment .
    • They have been evaluated for their cholinesterase and beta-amyloid inhibitory activity, as well as their antioxidant capacity .
  • Antihypertensive Applications

    • Piperidine derivatives can also be used as antihypertensive agents .
    • They can potentially help in the management of high blood pressure .
  • Analgesic and Anti-inflammatory Applications

    • Piperidine derivatives have been found to have analgesic and anti-inflammatory properties .
    • They can be used in the treatment of pain and inflammation .
  • Antipsychotic Applications

    • Piperidine derivatives can also be used as antipsychotic agents .
    • They can potentially help in the management of psychotic disorders .
  • Anticoagulant Applications

    • Piperidine derivatives have been found to have anticoagulant properties .
    • They can be used in the prevention of blood clots .
  • Antioxidant Capacity

    • N-Substituted piperidine-3-carbohydrazide-hydrazones have been studied for their antioxidant capacity .
    • They have been evaluated for their ability to inhibit or suppress oxidizing agents .
  • Beta-Amyloid Inhibitory Activity

    • N-Substituted piperidine-3-carbohydrazide-hydrazones have been studied for their beta-amyloid inhibitory activity .
    • They have been evaluated for their ability to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-9-6(10)5-2-1-3-8-4-5/h5,8H,1-4,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSMSCZAWFJIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332877
Record name piperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-3-carbohydrazide

CAS RN

689758-90-5
Record name piperidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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